![molecular formula C11H14N2O2 B2587950 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide CAS No. 146659-61-2](/img/structure/B2587950.png)
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide”, similar compounds have been synthesized through condensation reactions . For instance, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Another compound, N,N’-di[(E)-1-(2-hydoxyphenyl)methylidene]-2,6-naphthalenedicarbohydrazide, was prepared by condensation reaction of 2,6-naphthalenedicarbohydrazide with salicylaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide” can be analyzed using various spectroscopic techniques such as ultraviolet-visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .Aplicaciones Científicas De Investigación
Antioxidant Properties and Mechanisms
Hydroxycinnamates, including compounds structurally related to N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, exhibit significant antioxidant activities, which are crucial for counteracting oxidative stress. These activities are mediated through mechanisms involving radical scavenging, metal chelation, and modulation of antioxidant defense enzymes. Studies have underscored the importance of structural features, such as the presence of hydroxy groups, in determining the antioxidant efficacy of these compounds. The exploration of structure-activity relationships has been instrumental in enhancing our understanding of how specific modifications can enhance antioxidant capacity, with implications for preventing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).
Role in Food Additives and Nutraceuticals
Chlorogenic acid, a compound sharing functional groups with N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, highlights the dual role of such molecules as both food additives and nutraceuticals. Its antimicrobial, antioxidant, and health-promoting properties, particularly against metabolic syndrome, position it as a valuable ingredient in the development of functional foods and dietary supplements. These applications are based on its ability to manage oxidative stress, inflammation, and glucose metabolism, showcasing the potential of hydroxycinnamic acid derivatives in enhancing food quality and human health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Environmental and Analytical Applications
The study of 2,4-dichlorophenoxyacetic acid (2,4-D), although not directly related to N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, illustrates the importance of analytical methods in assessing the environmental impact and toxicity of chemical compounds. Scientometric analysis in this field reveals a focus on molecular biology techniques, particularly gene expression studies, which are essential for understanding the toxicological profiles of herbicides and potentially related compounds. This approach emphasizes the need for comprehensive evaluations of chemical substances, including their mechanisms of action, environmental fate, and potential health impacts, guiding future research efforts in environmental science and public health (Zuanazzi, Ghisi, & Oliveira, 2020).
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNCFAGFIEXGG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=CC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N/N=C/C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)
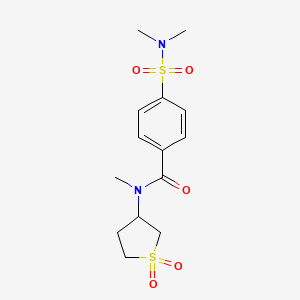


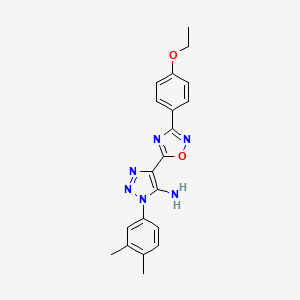
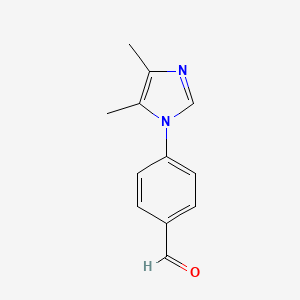
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)
![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)
![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)

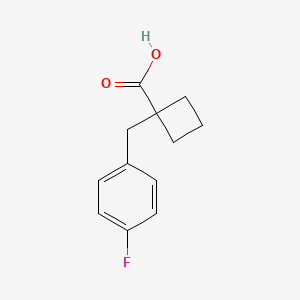
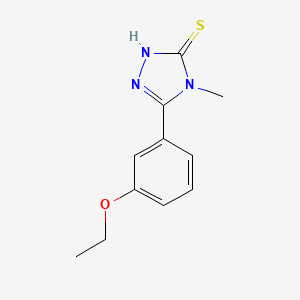
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
